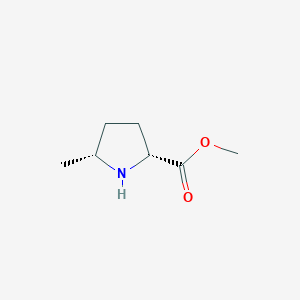

METHYL (2R,5R)-5-METHYLPYRROLIDINE-2-CARBOXYLATE

Description

Significance of Pyrrolidine (B122466) Frameworks in Asymmetric Transformations

Chiral substituted pyrrolidines are among the most common heterocyclic structures found in biologically active compounds and serve as crucial building blocks in organic synthesis. nih.gov The unique, rigid five-membered ring structure of proline, a primary example of a pyrrolidine-based scaffold, makes it a powerful tool in asymmetric catalysis. organic-chemistry.org Since the early 2000s, proline and its derivatives have been recognized as highly effective organocatalysts, capable of promoting a wide range of enantioselective transformations without the need for metal catalysts. nih.govtcichemicals.com

The catalytic activity of these frameworks often stems from the secondary amine, which can participate in enamine or iminium ion catalysis, enabling stereocontrolled carbon-carbon and carbon-heteroatom bond formations. tcichemicals.com The conformational rigidity of the pyrrolidine ring helps to create a well-defined chiral environment, which is essential for transferring stereochemical information to the products of a reaction. The extensive modification of the pyrrolidine structure has been a major focus of research, aiming to optimize catalytic efficiency and selectivity for increasingly complex substrates. nih.gov

Stereochemical Considerations in 2,5-Disubstituted Pyrrolidines

When the pyrrolidine ring is substituted at the 2 and 5 positions, two diastereomers are possible: cis and trans. The relative orientation of these substituents has a profound impact on the molecule's shape and its effectiveness as a chiral ligand, auxiliary, or catalyst. Consequently, the stereocontrolled synthesis of either the cis or trans isomer is a critical challenge in synthetic organic chemistry. acs.orgacs.org

The trans-2,5-disubstituted pyrrolidine framework, in particular, is a component of numerous natural products and medicinally relevant molecules. nih.gov Enantiopure C₂-symmetrical trans-2,5-disubstituted pyrrolidines have demonstrated significant utility as organocatalysts and chiral ligands for asymmetric catalysis. nih.gov A variety of synthetic strategies have been developed to achieve high diastereoselectivity for the trans isomer. These methods often rely on substrate control, where the stereochemistry of the starting material dictates the outcome, or reagent control, where a chiral catalyst or reagent directs the formation of the desired stereoisomer.

Several powerful methodologies have been established for the enantioselective synthesis of trans-2,5-disubstituted pyrrolidines. These include intramolecular hydroxy-directed reductions, iodocyclization of homoallylic sulfonamides, and radical cyclizations, each offering a distinct approach to controlling the stereochemistry at the C2 and C5 positions. acs.orgnih.govrsc.org

Table 1: Synthetic Methodologies for trans-2,5-Disubstituted Pyrrolidines

| Methodology | Key Transformation | Stereochemical Control | Reference(s) |

|---|---|---|---|

| Hydroxy-Directed Reduction | Intramolecular hydride delivery to an iminium ion, directed by a hydroxyl group. | A pyrrolidine allylic alcohol is treated with TFA-NaBH₃CN, leading to the trans product. | acs.org |

| Iodocyclization | Cyclization of enantiopure homoallylic sulfonamides derived from sulfinimines. | The reaction proceeds stereoselectively to afford trans-2,5-disubstituted 3-iodopyrrolidines. | nih.gov |

| Radical Cyclization | Intramolecular radical cyclization onto an oxazolidinone template. | Leads to C₂-symmetrical trans-2,5-disubstituted pyrrolidin-2-one derivatives. | rsc.org |

| From Pyroglutamic Acid | Lewis acid-mediated trapping of an in-situ formed iminium ion. | The choice of N-protecting group controls selectivity; a benzamide (B126) favors the trans isomer. | nih.govacs.org |

Positioning of Methyl (2R,5R)-5-Methylpyrrolidine-2-carboxylate as a Key Chiral Building Block

This compound is the methyl ester of (2R,5R)-5-methylpyrrolidine-2-carboxylic acid, also known as trans-5-methyl-D-proline. Its structure is defined by the trans relationship between the methyl group at C5 and the methyl carboxylate group at C2, with both stereocenters having the R configuration. This specific arrangement confers a high degree of conformational rigidity and presents a unique stereochemical profile, positioning it as a valuable chiral building block.

The utility of proline analogues in tuning the properties of peptides and as building blocks for pharmaceuticals is well-established. nih.gov The introduction of a methyl group at the C5 position, as in this compound, provides steric bulk that can significantly influence the conformational preferences of the pyrrolidine ring. This steric hindrance can be exploited in asymmetric synthesis to create highly specific pockets in catalysts or to direct the approach of reagents in substrate-controlled reactions.

While direct synthetic applications of this compound are not extensively detailed in the literature, its structural motifs are analogous to other substituted prolines used in organocatalysis and medicinal chemistry. organic-chemistry.orgethz.ch As a derivative of a non-proteinogenic amino acid, it can be incorporated into peptides to introduce conformational constraints, which is a key strategy for designing peptidomimetics with enhanced stability or specific biological activity. nih.gov The ester functionality provides a handle for further synthetic elaboration, allowing it to be incorporated into more complex molecular architectures. Its defined stereochemistry makes it an attractive starting material for the synthesis of chiral ligands, auxiliaries, or complex target molecules where precise control over three-dimensional structure is paramount.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R,5R)-5-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-4-6(8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBQCOBVXDOWIT-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2r,5r 5 Methylpyrrolidine 2 Carboxylate

Chiral Pool Approaches to Pyrrolidine-2-carboxylates

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. This strategy transfers the pre-existing stereochemistry of the starting material to the final product, offering an efficient route to complex chiral molecules.

L-proline and its derivatives, such as pyroglutamic acid, are among the most common starting materials for pyrrolidine (B122466) synthesis due to their inherent chirality and functional groups that allow for versatile modifications. mdpi.commdpi.comunibo.it

One prominent strategy begins with pyroglutamic acid, which can be converted into a hemiaminal intermediate. acs.org This intermediate can then react with nucleophiles under Lewis acidic conditions. The stereochemical outcome of this addition can be controlled by the choice of the nitrogen-protecting group. For instance, carbamate (B1207046) protecting groups tend to favor the formation of cis-2,5-disubstituted pyrrolidines, while a benzamide (B126) group directs the reaction towards the trans isomer. nih.govacs.org Researchers have successfully synthesized a range of chiral cis-2,5-disubstituted pyrrolidine organocatalysts starting from methyl pyroglutamate. rsc.org

L-proline itself is a versatile scaffold. researchgate.netnih.gov It can be reduced to prolinol, which serves as a precursor for various drugs. mdpi.com The carboxylic acid group of N-protected proline can be converted into a β-keto ester, which, after α-bromination and reaction with selenourea, yields functionalized pyrrolidinyl-selenazoles. researchgate.net

| Starting Material | Key Transformation | Product Stereochemistry | Ref. |

| Pyroglutamic acid | Nucleophilic addition to hemiaminal (Carbamate N-protection) | cis-2,5-disubstitution | acs.org |

| Pyroglutamic acid | Nucleophilic addition to hemiaminal (Benzamide N-protection) | trans-2,5-disubstitution | acs.org |

| L-Proline | Conversion to β-keto ester, bromination, cyclization | Functionalized pyrrolidines | researchgate.net |

Carbohydrates represent another valuable source of chirality for the synthesis of pyrrolidines. Their abundant stereocenters and functional groups can be manipulated to form the pyrrolidine core. nih.gov For example, D-mannitol has been used as a precursor for the synthesis of 2,5-disubstituted pyrrolidines. nih.gov

A common strategy involves the use of carbohydrate-derived nitrones. These intermediates are advantageous due to their ready availability in chiral forms and their versatile reactivity. nih.gov For instance, a D-xylose-derived nitrone can serve as a convenient starting material. Nucleophilic addition of trimethylsilyl (B98337) cyanide (TMSCN) to these nitrones typically proceeds with high diastereoselectivity, yielding trans-addition products that can be further elaborated into polyhydroxylated pyrrolidines. nih.gov

| Precursor | Intermediate | Key Reaction | Product | Ref. |

| D-Mannitol | Not specified | Not specified | 2,5-disubstituted pyrrolidine | nih.gov |

| D-Xylose | Cyclic Nitrone | Nucleophilic addition of TMSCN | trans-adduct for pyrrolidine synthesis | nih.gov |

Beyond amino acids and carbohydrates, other pre-existing chiral molecules can serve as effective starting points. This approach broadens the range of accessible pyrrolidine structures.

A notable example employs (R)-phenylglycinol. Condensation with an aldehyde followed by two sequential diastereoselective additions of Grignard reagents can produce trans-2,5-dialkylpyrrolidines. nih.gov Similarly, a stereocontrolled synthesis can be achieved by reacting a glycerol-derived bistriflate with an aminosulfone. This method allows access to both cis and trans isomers, as both enantiomers of the glycerol (B35011) derivative are readily available. nih.govacs.org Chiral sulfinimines are also powerful synthons; their reaction with enolates in a Mannich reaction followed by an iodocyclization sequence provides a diastereoselective route to trans-2,5-disubstituted pyrrolidines. nih.govnih.gov

| Chiral Synthon | Key Reactions | Product Stereochemistry | Ref. |

| (R)-Phenylglycinol | Condensation, Diastereoselective Grignard additions | trans-2,5-dialkylpyrrolidine | nih.gov |

| Glycerol-derived bistriflate | Double SN2 displacement with aminosulfone | cis or trans depending on synthon enantiomer | nih.govacs.org |

| Chiral Sulfinimine | Mannich reaction, Iodocyclization | trans-2,5-disubstituted pyrrolidine | nih.govnih.gov |

De Novo Asymmetric Synthesis Strategies

De novo strategies involve the construction of the chiral pyrrolidine ring from achiral or prochiral precursors using asymmetric catalysis. These methods offer high flexibility and are essential for creating novel pyrrolidine structures not easily accessible from the chiral pool.

The asymmetric [3+2] cycloaddition of azomethine ylides with alkenes is one of the most powerful and versatile techniques for the enantioselective synthesis of the pyrrolidine core. researchgate.netacs.org This method allows for the construction of highly functionalized pyrrolidines with excellent control of stereochemistry. researchgate.net The reaction can be catalyzed by various chiral catalysts, leading to high diastereo- and enantiopurity. acs.org

Another important strategy is the catalytic C–H functionalization of readily available N-Boc-pyrrolidine. This allows for the direct and sequential introduction of substituents at the 2- and 5-positions. For example, rhodium(II)-catalyzed C–H insertion of donor-acceptor diazo precursors can lead to C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org

Other notable methodologies include:

Iodocyclization: Enantiopure homoallylic sulfonamides, derived from sulfinimines, can undergo iodocyclization to afford trans-2,5-disubstituted 3-iodopyrrolidines. nih.gov

Aza-Michael Cyclization: An intramolecular aza-Michael reaction, catalyzed by a chiral phosphoric acid, can form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk

Metallocarbene N-H Insertion: A diverted N-H insertion, where a metallocarbene reacts with a β-aminoketone, can produce highly substituted proline derivatives stereoselectively. nih.govworktribe.com

| Methodology | Catalytic System/Reagent | Key Features | Ref. |

| [3+2] Cycloaddition | Chiral metal complexes / Organocatalysts | Forms highly substituted pyrrolidines with high stereocontrol. | researchgate.netacs.org |

| C–H Functionalization | Rhodium(II) catalysts | Direct difunctionalization of the pyrrolidine ring. | acs.org |

| Iodocyclization | Iodine on homoallylic sulfonamides | Forms trans-2,5-disubstituted pyrrolidines. | nih.gov |

| Aza-Michael Cyclization | Chiral Phosphoric Acid | Enantioselective intramolecular ring formation. | whiterose.ac.uk |

| Metallocarbene N-H Insertion | Rhodium(II), Copper(I), Iron(III) catalysts | Diverted cascade reaction to form functionalized pyrrolidines. | nih.gov |

Achieving diastereoselective control is critical when creating multiple stereocenters. Many synthetic routes are designed to favor the formation of one diastereomer over others (cis vs. trans).

An enzymatic dynamic kinetic resolution (DKR) has been applied to the reduction of a keto ester, yielding a syn-1,2-amino alcohol with excellent diastereomeric and enantiomeric excess (>99% ee, >99:1 dr). Subsequent hydrogenation of the derived cyclic imine affords the cis-pyrrolidine with high diastereoselectivity. acs.org

Copper-promoted intramolecular aminooxygenation of alkenes is another powerful method. The diastereoselectivity depends on the position of substituents on the alkene substrate. For instance, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of cis-2,5-pyrrolidines with a diastereomeric ratio greater than 20:1. nih.gov In contrast, substrates where the nitrogen substituent is tethered to the α-carbon exclusively yield the trans-2,5-pyrrolidine. nih.gov

The addition of silyl-substituted organolithium compounds to chiral sulfinimines followed by intramolecular cyclization is a highly diastereoselective one-pot protocol for producing N-protected pyrrolidines. acs.org

| Method | Key Step | Diastereoselectivity | Product | Ref. |

| Enzymatic DKR / Hydrogenation | Enzymatic reduction of keto ester | >99:1 dr | cis-pyrrolidine | acs.org |

| Copper-promoted Aminooxygenation | Intramolecular cyclization of α-substituted pentenyl sulfonamide | >20:1 dr | cis-2,5-pyrrolidine | nih.gov |

| Copper-promoted Aminooxygenation | Intramolecular cyclization of α-(N-tethered) pentenyl sulfonamide | Exclusive | trans-2,5-pyrrolidine | nih.gov |

| Organolithium Addition / Cyclization | Addition to chiral sulfinimine | >97.5:2.5 dr | Substituted pyrrolidine | acs.org |

Catalytic Asymmetric Synthesis Approaches

The synthesis of enantiomerically enriched 2,5-disubstituted pyrrolidines, such as Methyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, heavily relies on catalytic asymmetric methods. These approaches are essential for establishing the desired stereocenters with high fidelity. One powerful strategy involves the direct difunctionalization of the pyrrolidine moiety through catalytic processes. nih.gov For instance, rhodium(II)-catalyzed C-H insertion reactions have been developed to introduce substituents at the C2 and C5 positions with significant enantio- and diastereocontrol. nih.gov

Another key approach is the catalytic hydrogenation of substituted pyrrole (B145914) precursors. The use of chiral rhodium catalysts in the hydrogenation of acetylenic aldehydes can lead to highly enantioselective reductive cyclization, affording cyclic structures that serve as precursors to the desired pyrrolidine. organic-chemistry.org Furthermore, chiral amine-derived iridacycle complexes have been shown to catalyze "borrowing hydrogen" annulation reactions, providing a direct route to chiral N-heterocycles from simple diols and primary amines. organic-chemistry.org These methods represent highly economical pathways to enantioenriched pyrrolidines. organic-chemistry.org The field of organocatalysis, which was recognized with the 2021 Nobel Prize in Chemistry, also offers numerous pyrrolidine-based catalysts that underscore the importance and accessibility of these chiral scaffolds in asymmetric synthesis. nih.gov

Advanced Synthetic Transformations Leading to this compound

Advanced synthetic transformations are pivotal in constructing the pyrrolidine ring with the correct stereochemistry at the C2 and C5 positions. These methods often involve intricate cyclization reactions where stereocontrol is the paramount challenge.

Cyclization Reactions and Stereocontrol

The formation of the pyrrolidine skeleton is frequently achieved through the cyclization of acyclic precursors. mdpi.com A prominent method is the [3+2] cycloaddition reaction, which can be rendered highly stereoselective. For example, iridium-catalyzed reductive azomethine ylide generation from tertiary amides allows for [3+2] cycloadditions with electron-deficient alkenes. acs.orgnih.gov This reaction exhibits high regio- and diastereocontrol, leading to polysubstituted pyrrolidines with multiple adjacent stereocenters. nih.gov

Stereocontrol during these transformations is influenced by several factors. In the synthesis of proline analogs, the stereochemical outcome of alkylations of enolates is a subject of detailed study. nih.gov The choice of protecting groups on the nitrogen atom and the reaction conditions can dictate the facial selectivity of electrophilic attack. nih.gov Similarly, in cycloaddition reactions, chiral auxiliaries attached to the dipolarophile can induce high diastereofacial selectivity by creating a shielding effect on one face of the molecule. nih.gov Intramolecular cyclization of specifically designed linear substrates can also proceed with remarkable chemoselectivity, yielding complex polycyclic systems as single diastereoisomers. acs.orgnih.gov

Reductive and Oxidative Cyclization Pathways

Reductive and oxidative pathways offer versatile routes to the pyrrolidine core. Reductive cyclization is a common strategy, particularly for the synthesis of pyrrolidines and piperidines from N-tethered cyclic imides. researchgate.net The iridium-catalyzed reductive [3+2] cycloaddition mentioned previously is a prime example, where an amide carbonyl is chemoselectively reduced to form an azomethine ylide intermediate that then undergoes cyclization. acs.orgnih.gov Catalytic hydrogenation of acetylenic aldehydes using chiral rhodium catalysts also represents a highly enantioselective reductive cyclization method. organic-chemistry.org

While oxidative cyclization is less common for forming the basic pyrrolidine ring, oxidative transformations of pyrrolidine derivatives are well-documented. For instance, cis-5-arylpyrrolidine-2-carboxylates can undergo oxidative aromatization using manganese(IV) oxide to yield the corresponding pyrrole derivatives. x-mol.com Such oxidative steps are typically employed to modify the pyrrolidine ring after its formation rather than to construct the ring itself.

Retro-Dieckmann Reaction Applications in Pyrrolidine Synthesis

The Dieckmann condensation is an intramolecular reaction of diesters that is widely used to form 5- and 6-membered cyclic β-keto esters, which can be precursors for heterocyclic systems like pyrrolidines. wikipedia.orgresearchgate.net The reaction proceeds via the formation of an enolate ion which attacks the second ester group, leading to cyclization. wikipedia.org

Conversely, the retro-Dieckmann reaction involves the ring-opening of a cyclic β-dicarbonyl compound under basic conditions. organicchemistrytutor.com This reaction is often triggered when a quaternary carbon exists between the two carbonyl groups. organicchemistrytutor.com While seemingly counterintuitive for synthesis, the retro-Dieckmann reaction can be a key step in molecular rearrangements. A cyclic system can undergo a retro-Dieckmann reaction to form a linear intermediate, which can then re-cyclize via a different Dieckmann condensation pathway. organicchemistrytutor.com This sequence allows for the migration of substituents around the ring, providing access to isomers that are not directly obtainable. In the context of pyrrolidine synthesis, this could theoretically be applied to a precursor to rearrange substituents on the carbocyclic frame before the introduction of the nitrogen atom or to modify a pre-existing complex heterocyclic system.

Table 1: Comparison of Cyclization Methodologies

| Methodology | Key Features | Stereocontrol | Reference(s) |

|---|---|---|---|

| Iridium-Catalyzed [3+2] Cycloaddition | Forms polysubstituted pyrrolidines from amides and alkenes. | High regio- and diastereocontrol. | acs.org, nih.gov |

| Catalytic Hydrogenation | Reductive cyclization of acetylenic aldehydes. | Highly enantioselective with chiral catalysts. | organic-chemistry.org |

| N-Tethered Imide Cyclization | Reductive formation of pyrrolidine scaffolds. | Dependent on substrate and reducing agent. | researchgate.net |

| Dieckmann Condensation | Intramolecular cyclization of diesters to form β-keto esters. | Not inherently stereoselective; requires chiral precursors or subsequent resolution. | wikipedia.org |

Purification and Isolation Techniques for Enantiopure this compound

The synthesis of a specific enantiomer is often followed by rigorous purification to achieve high enantiomeric purity. Chiral resolution is a fundamental process for separating a racemic mixture into its constituent enantiomers. wikipedia.org

One of the most common methods is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent, such as L-(−)-menthol, to form a pair of diastereomers. wikipedia.orgbeilstein-journals.org These diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the chiral auxiliary is removed to yield the pure enantiomer. beilstein-journals.org

Chiral column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is another powerful technique for separating enantiomers. beilstein-journals.orgmdpi.com Using a chiral stationary phase, the enantiomers exhibit different affinities for the column, resulting in different retention times and enabling their separation. beilstein-journals.org This method is effective for both analytical confirmation of enantiomeric purity and for preparative-scale isolation. mdpi.com

For purification of intermediates and the final product from non-chiral impurities, standard techniques such as flash column chromatography are widely employed. google.com Additionally, dynamic kinetic resolution (DKR) offers a more efficient alternative to classical resolution by combining rapid racemization of the undesired enantiomer with the selective reaction of the desired enantiomer, theoretically allowing for a 100% yield of a single stereoisomer. nih.gov

Table 2: Purification and Resolution Techniques

| Technique | Principle | Application | Reference(s) |

|---|---|---|---|

| Crystallization of Diastereomeric Salts | Formation of diastereomers with different solubilities using a chiral resolving agent. | Large-scale separation of enantiomers. | beilstein-journals.org, wikipedia.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of enantiomers. | mdpi.com |

| Flash Chromatography | Separation based on polarity on a stationary phase like silica (B1680970) gel. | General purification from reaction byproducts and starting materials. | google.com |

| Dynamic Kinetic Resolution (DKR) | In-situ racemization of one enantiomer while the other is selectively removed/reacted. | Maximizing the yield of the desired enantiomer from a racemic mixture. | nih.gov |

Applications of Methyl 2r,5r 5 Methylpyrrolidine 2 Carboxylate in Advanced Organic Synthesis

Utilization as a Chiral Building Block

As a chiral building block, Methyl (2R,5R)-5-methylpyrrolidine-2-carboxylate provides a foundational structure upon which greater molecular complexity can be built with a high degree of stereochemical control. The inherent chirality of the molecule is transferred to subsequent products, which is a crucial aspect of modern drug design and total synthesis.

While specific, direct applications of this compound as a starting material in the total synthesis of natural products are not extensively documented in readily available literature, its structural motif is present in numerous alkaloids and other biologically active natural compounds. Pyrrolidine (B122466) derivatives with similar substitution patterns are known intermediates in the synthesis of complex natural products. The strategic value of this compound lies in its potential to serve as a key fragment for constructing such intricate molecular architectures.

The pyrrolidine ring of this compound serves as a versatile scaffold for the construction of more elaborate heterocyclic systems. The nitrogen atom and the carboxylate group offer two distinct points for chemical modification, allowing for the annulation of additional rings or the attachment of various substituents. This enables the synthesis of novel polycyclic compounds, which are often explored for their potential as therapeutic agents. For instance, the pyrrolidine core can be integrated into larger systems like indolizidines or other nitrogen-containing bridged structures.

One of the primary applications of this compound is in the stereoselective introduction of the (2R,5R)-5-methylpyrrolidine-2-carbonyl moiety into a target molecule. In pharmaceutical development, the precise three-dimensional arrangement of atoms is often critical for biological activity. By using this enantiomerically pure building block, chemists can ensure that the desired stereochemistry is incorporated into the final product, avoiding the need for difficult chiral separations at later stages of the synthesis.

Functionalization and Derivatization Strategies

The chemical reactivity of this compound is centered around its two main functional groups: the methyl ester and the secondary amine. These sites allow for a wide range of transformations, making the compound a versatile intermediate for creating diverse libraries of molecules.

The methyl ester group is a key handle for derivatization. It can be readily transformed into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Amide Formation | Amine (R-NH2), coupling agents (e.g., HATU, EDC) | Carboxamide |

| Reduction | Strong reducing agents (e.g., LiAlH4) | Primary Alcohol |

| Hydrolysis | Aqueous base (e.g., NaOH, LiOH) followed by acidification | Carboxylic Acid |

| Grignard Reaction | Grignard reagent (R-MgBr) | Tertiary Alcohol |

These transformations are fundamental in peptide synthesis, the creation of ligands for medicinal chemistry, and the preparation of intermediates for further reactions. For example, converting the ester to an amide is a common step in building peptide-like structures or modifying the compound's pharmacological properties.

The secondary amine of the pyrrolidine ring is nucleophilic and provides another site for extensive functionalization. These modifications are crucial for altering the molecule's polarity, basicity, and steric properties.

| Reaction Type | Typical Reagents | Product Class |

| N-Alkylation | Alkyl halides (e.g., CH3I), reductive amination | Tertiary Amine |

| N-Acylation | Acyl chlorides, acid anhydrides | N-Acyl Pyrrolidine (Amide) |

| N-Arylation | Aryl halides, Buchwald-Hartwig coupling conditions | N-Aryl Pyrrolidine |

| N-Sulfonylation | Sulfonyl chlorides (e.g., TsCl) | N-Sulfonyl Pyrrolidine (Sulfonamide) |

| N-Protection | Boc-anhydride, Cbz-Cl | N-Protected Pyrrolidine (Carbamate) |

Protecting the nitrogen with groups like tert-butoxycarbonyl (Boc) is often a necessary first step to control reactivity in multi-step syntheses. Subsequent deprotection reveals the amine for further modification, highlighting the strategic importance of these transformations in advanced organic synthesis.

Introduction of Further Stereocenters

The inherent chirality of this compound makes it an excellent chiral template for the diastereoselective introduction of new stereogenic centers. The pre-existing (2R,5R) configuration of the pyrrolidine ring effectively biases the approach of incoming reagents, allowing for predictable control over the stereochemical outcome of various chemical transformations.

One common strategy involves the modification of the carboxylate group or the secondary amine. For instance, the nitrogen atom can be functionalized, and the ester can be converted into other functional groups, which then participate in stereoselective reactions. The methyl group at the C-5 position provides steric hindrance that, in conjunction with the stereocenter at C-2, creates a well-defined chiral environment.

Role in Organocatalysis and Ligand Design

The cis-2,5-disubstituted pyrrolidine framework is a privileged structure in asymmetric catalysis. Its derivatives have been extensively developed as both metal-free organocatalysts and as chiral ligands for transition metals, where they have demonstrated exceptional efficacy in a wide array of enantioselective transformations.

This compound is an ideal starting material for the synthesis of highly effective chiral organocatalysts. The secondary amine of the pyrrolidine ring is a key feature, serving as the catalytic center for enamine and iminium ion catalysis, mirroring the role of proline. The ester group at the C-2 position can be readily transformed into other functional groups to modulate the catalyst's steric and electronic properties.

A prominent class of organocatalysts derived from similar pyrrolidine scaffolds are diarylprolinol silyl (B83357) ethers. Following this synthetic logic, the ester group of this compound can be reduced to the corresponding alcohol, which is then protected, typically as a silyl ether. The resulting catalyst, featuring a bulky group at the C-2 position and a methyl group at C-5, can effectively catalyze a variety of reactions, including Michael additions and aldol (B89426) reactions, with high enantioselectivity. The cis relationship between the two substituents is crucial for creating a well-defined pocket that controls the orientation of the substrates in the transition state.

For example, organocatalysts derived from cis-2,5-disubstituted pyrrolidines have been successfully employed in the enantioselective Michael addition of aldehydes to nitroolefins, yielding products with excellent enantiomeric excess (ee). metu.edu.tr

Table 1: Representative Performance of a cis-2,5-Disubstituted Pyrrolidine-Based Organocatalyst in the Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene metu.edu.tr

| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn %) |

| 10 | CH₂Cl₂ | 7 | 95-99 | 70:30 - 78:22 | ~68 |

This table is based on data for a representative cis-2,5-disubstituted pyrrolidine organocatalyst and illustrates the potential catalytic activity of catalysts derived from the title compound.

Beyond organocatalysis, the this compound scaffold is a valuable precursor for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The pyrrolidine nitrogen and a functional group derived from the C-2 carboxylate can act as a bidentate chelate, forming a stable complex with a metal center. The chirality of the ligand is then transferred to the catalytic process, inducing enantioselectivity.

The ester can be converted into various functionalities, such as phosphines, amides, or oxazolines, to create a diverse range of P,N or N,N-type ligands. These ligands can then be coordinated with metals like palladium, rhodium, iridium, or copper to generate catalysts for asymmetric hydrogenations, C-C bond-forming reactions, and other important transformations. The C-5 methyl group plays a significant role in shaping the chiral pocket around the metal center, influencing the binding of the substrate and the subsequent stereoselective reaction. The conformational rigidity of the five-membered ring ensures an effective transfer of stereochemical information from the ligand to the products of the reaction.

The stereochemical control exerted by catalysts and ligands derived from this compound stems directly from its well-defined three-dimensional structure. In organocatalysis operating through an enamine mechanism, the pyrrolidine nitrogen reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. The substituents at the C-2 and C-5 positions then effectively shield one of the two enantiotopic faces of the enamine.

When an electrophile approaches, it is directed to the less sterically hindered face, leading to the preferential formation of one enantiomer of the product. The cis orientation of the substituents creates a concave chiral surface that envelops the reactive intermediate, providing a highly organized transition state. This steric blockade is the primary mechanism for stereochemical induction.

Similarly, in transition metal catalysis, the chiral ligand creates an asymmetric environment around the metal atom. The substrate coordinates to the metal in a specific orientation to minimize steric clashes with the ligand's substituents. This enforced orientation dictates the trajectory of the subsequent bond-forming or bond-breaking step, resulting in a highly enantioselective transformation. The rigidity of the pyrrolidine ring is critical, as it reduces the number of possible conformations of the catalyst-substrate complex, leading to a more ordered and predictable transition state, which is essential for achieving high levels of stereocontrol.

Spectroscopic and Stereochemical Analysis Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For METHYL (2R,5R)-5-METHYLPYRROLIDINE-2-CARBOXYLATE, ¹H and ¹³C NMR are employed to confirm the carbon-hydrogen framework. Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are indispensable for confirming the cis relative stereochemistry of the substituents at the C2 and C5 positions.

In the (2R,5R) isomer, the methyl group at C5 and the methyl carboxylate group at C2 are on the same face of the pyrrolidine (B122466) ring. This spatial proximity allows for the observation of a through-space NOE correlation between the protons of the C5-methyl group and the proton at C2. The absence of this correlation would suggest a trans relationship.

¹H NMR Data for a closely related cis-2,5-disubstituted pyrrolidine derivative:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 3.85 | dd | 8.2, 4.5 |

| H-3α | 1.95 | m | |

| H-3β | 2.15 | m | |

| H-4α | 1.80 | m | |

| H-4β | 2.05 | m | |

| H-5 | 3.60 | p | 6.8 |

| C5-CH₃ | 1.25 | d | 6.8 |

¹³C NMR Data for a closely related cis-2,5-disubstituted pyrrolidine derivative:

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | 60.5 |

| C-3 | 32.1 |

| C-4 | 29.8 |

| C-5 | 55.4 |

| C=O | 174.2 |

| C5-CH₃ | 18.5 |

High-Resolution Mass Spectrometry in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to verify its molecular formula, C₇H₁₃NO₂. The measured exact mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.

Expected HRMS Data:

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₂ |

| Calculated Exact Mass | 143.0946 |

| Observed Exact Mass | 143.094x (within tolerance) |

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric purity of this compound is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice for this analysis. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the analysis of this compound, a suitable chiral column, such as one based on a cyclodextrin (B1172386) or a polysaccharide derivative, would be selected. The mobile phase composition and temperature are optimized to achieve baseline separation of the (2R,5R) and (2S,5S) enantiomers. The enantiomeric excess (e.e.) can then be accurately determined by comparing the peak areas of the two enantiomers. In some cases, derivatization with a chiral reagent may be employed to enhance separation and detection. chemicalbook.com

Illustrative Chiral HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose) |

| Mobile Phase | Hexane/Isopropanol with a modifier (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

X-ray Crystallography for Absolute Configuration Assignment

While NMR and chiral chromatography can establish relative stereochemistry and enantiomeric purity, X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable single crystal would be the first step. The crystallographic analysis would then provide the precise spatial coordinates of every atom in the molecule, confirming the (2R,5R) configuration. The analysis of the crystallographic data, particularly through the use of anomalous dispersion, allows for the assignment of the absolute stereochemistry. Although a crystal structure for the title compound is not publicly available, analysis of closely related cis-2,5-disubstituted pyrrolidine derivatives has been performed, confirming their stereochemistry through this method. acs.orgrsc.org

Typical Crystallographic Data for a Substituted Pyrrolidine:

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.737 |

| b (Å) | 9.098 |

| c (Å) | 12.180 |

| β (°) | 92.55 |

Q & A

Basic Question: What are the key considerations for synthesizing methyl (2R,5R)-5-methylpyrrolidine-2-carboxylate with high enantiomeric purity?

Methodological Answer:

Enantioselective synthesis requires chiral catalysts or auxiliaries to control stereochemistry. For pyrrolidine derivatives, asymmetric hydrogenation of prochiral enamines or enzymatic resolution of racemic mixtures are common approaches. For example:

- Use of NaOEt in refluxing ethanol for ester hydrolysis to retain stereochemical integrity during synthesis steps .

- Diastereoselective synthesis via [3+2] cycloaddition reactions, leveraging chiral amines or organocatalysts to bias the (2R,5R) configuration .

- Characterization of enantiomeric excess (ee) via chiral HPLC or NMR using chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) .

Advanced Question: How can conflicting NMR data for this compound derivatives be resolved during structural elucidation?

Methodological Answer:

Contradictions in NMR data (e.g., unexpected coupling constants or chemical shifts) often arise from conformational flexibility or solvent effects. To address this:

- Perform variable-temperature NMR to identify dynamic processes (e.g., ring puckering in pyrrolidine) .

- Compare experimental data with DFT-calculated chemical shifts (using software like Gaussian or ORCA) to validate assignments .

- Use X-ray crystallography for unambiguous confirmation of stereochemistry and bond angles, as demonstrated for related pyrrolidine carboxylates .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- IR Spectroscopy : Identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and pyrrolidine ring vibrations .

- 1H/13C NMR : Assign methyl groups (δ 1.2–1.5 ppm for CH3) and carboxy ester signals (δ 3.6–3.8 ppm for OCH3). Coupling constants (J) between H2 and H5 protons confirm relative stereochemistry .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of COOCH3) .

Advanced Question: How can diastereoselectivity be optimized in the synthesis of substituted pyrrolidine-2-carboxylates?

Methodological Answer:

Diastereoselectivity in pyrrolidine ring formation depends on reaction conditions:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (2R,5R) configuration via dipole interactions .

- Catalytic Systems : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce asymmetry in cycloaddition reactions .

- Temperature Control : Low temperatures (-20°C) reduce epimerization risks during esterification steps .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC/GC-MS to isolate the desired diastereomer before equilibration .

Basic Question: What are the typical applications of this compound in medicinal chemistry?

Methodological Answer:

This compound serves as a precursor for bioactive molecules:

- Peptidomimetics : The pyrrolidine scaffold mimics proline in protease inhibitors. Introduce substituents via nucleophilic acyl substitution (e.g., amidation of the ester group) .

- Ligand Design : Coordinate with transition metals (e.g., Pd or Ru) for asymmetric catalysis in drug synthesis .

- SAR Studies : Modify the methyl groups at C2 and C5 to study steric effects on target binding (e.g., enzyme inhibition assays with IC50 measurements) .

Advanced Question: How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

Computational tools provide mechanistic insights:

- DFT Calculations : Map reaction pathways for ester hydrolysis or ring-opening, identifying transition states and activation energies .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., water vs. DMSO) .

- Docking Studies : Predict binding affinities to biological targets (e.g., viral proteases) using software like AutoDock Vina .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to volatile ester vapors .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .

- Waste Disposal : Quench reactive intermediates (e.g., saponify esters with NaOH/EtOH) before disposal .

Advanced Question: How can data from conflicting synthetic studies be reconciled to improve yield?

Methodological Answer:

Analyze discrepancies in published protocols:

- Catalyst Loading : Compare yields when using 5 mol% vs. 10 mol% chiral catalysts to identify optimal stoichiometry .

- Purification Methods : Contrast column chromatography (silica gel) vs. recrystallization (hexane/EtOAc) for diastereomer separation .

- Scale-Up Challenges : Pilot reactions at <1 g scale may fail at >10 g due to heat transfer inefficiencies; optimize stirring rates and cooling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.